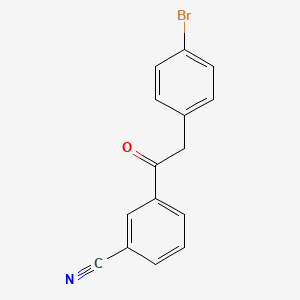

2-(4-Bromophenyl)-3'-cyanoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-3'-cyanoacetophenone is a chemical compound that is part of the broader family of acetophenone derivatives. These compounds are known for their diverse applications in organic synthesis and potential pharmacological activities. The presence of the bromine atom and the cyano group in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives has been explored in the literature. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates have been synthesized and investigated for their ability to cleave DNA upon photoexcitation . Although the exact synthesis of 2-(4-Bromophenyl)-3'-cyanoacetophenone is not detailed in the provided papers, the methodologies used for similar compounds typically involve palladium-catalyzed reactions or other forms of catalytic activation to introduce the desired functional groups onto the acetophenone core.

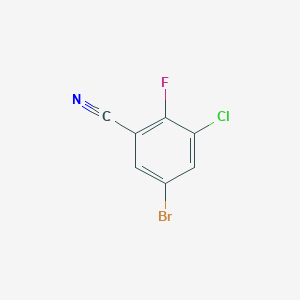

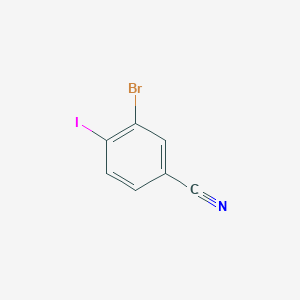

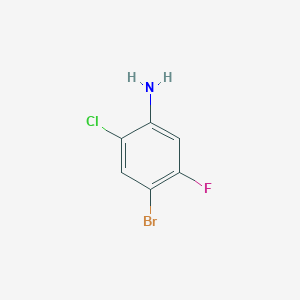

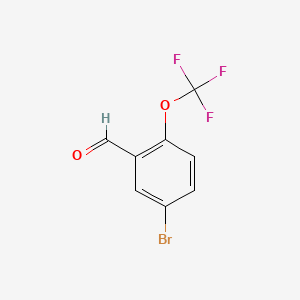

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-3'-cyanoacetophenone would include a bromophenyl ring and a cyano group attached to an acetophenone backbone. The presence of these substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The exact structure and electronic distribution would require further analysis, possibly through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

Compounds similar to 2-(4-Bromophenyl)-3'-cyanoacetophenone have been shown to participate in various chemical reactions. For example, 4'-bromoacetophenone derivatives have been used as photoinducible DNA cleaving agents, where the bromine atom plays a crucial role in the generation of monophenyl radicals . Additionally, bromoacetophenone derivatives can undergo Suzuki-coupling reactions to form biphenyl structures, as demonstrated in the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles . These reactions highlight the potential of bromoacetophenone derivatives to engage in radical generation and cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-3'-cyanoacetophenone would be influenced by its functional groups. The bromine atom would likely increase the molecular weight and contribute to the compound's density and boiling point. The cyano group would introduce polarity to the molecule, potentially affecting its solubility in organic solvents and water. The exact properties would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Properties

2-(4-Bromophenyl)-3'-cyanoacetophenone exhibits significant potential in antifungal and antibacterial applications. One study demonstrated that derivatives of this compound, specifically 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, showed broad-spectrum in vitro activity against yeasts and molds, including fluconazole-resistant yeast isolates and Aspergillus species, with low cytotoxicity and acute toxicity, suggesting potential for further clinical studies (Buchta et al., 2004).

Antioxidant Activity

Research on derivatives of 2-(4-Bromophenyl)-3'-cyanoacetophenone has shown they possess antioxidant properties. A study synthesized (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on from 3-bromoacetophenone, revealing low potency as an antioxidant agent, suggesting its potential in oxidative stress-related research (Brahmana et al., 2021).

DNA Interaction and Pharmacological Potential

Several studies have explored the interaction of 2-(4-Bromophenyl)-3'-cyanoacetophenone derivatives with DNA and their potential pharmacological applications. For instance, bromoacetophenone-based photonucleases, including 4'-bromoacetophenone-pyrrolecarboxamide conjugates, have been investigated for their photoinducible DNA cleaving activities (Wender & Jeon, 1999). Additionally, a study on the synthesis of novel bromophenols, including derivatives of 2-bromoacetophenone, showed inhibition of human carbonic anhydrase II, indicating potential as drug candidates for various disorders (Balaydın et al., 2012).

Chemical Synthesis and Material Science

2-(4-Bromophenyl)-3'-cyanoacetophenone also finds applications in chemical synthesis and material science. For example, McMurry coupling of 4-bromoacetophenone led to unexpected stereochemical outcomes, impacting the development of synthetic methodologies (Daik et al., 1998). Additionally, the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, derived from bromoacetophenone, showcased its utility in preparing a series of heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).

Eigenschaften

IUPAC Name |

3-[2-(4-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVSXKWLTBAMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642311 |

Source

|

| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3'-cyanoacetophenone | |

CAS RN |

898784-14-0 |

Source

|

| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)